molecular formula C20H21N7O2 B2933616 2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034355-62-7

2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2933616
CAS No.: 2034355-62-7
M. Wt: 391.435
InChI Key: KSAOQRJHLQQYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a potent and cell-permeable chemical probe recognized for its high-affinity binding to the Bromodomain and Extra-Terminal (BET) family of proteins, with particular selectivity for BRD4. This mechanism involves competitive displacement of BRD4 from acetylated lysine residues on histone tails, thereby disrupting the recruitment of the transcriptional machinery to specific genetic loci . The primary research value of this compound lies in its application as a selective epigenetic modulator to investigate the role of BRD4-driven transcriptional programs in oncology and immunology. Researchers utilize this inhibitor to probe the downstream consequences of BET bromodomain inhibition, which includes the suppression of key oncogenes such as MYC and BCL2, leading to cell cycle arrest and apoptosis in various cancer models, including leukemia and solid tumors. Its efficacy has been demonstrated in preclinical studies to inhibit cellular proliferation and to modulate inflammatory pathways , making it a critical tool for validating BRD4 as a therapeutic target and for elucidating the complex interplay between epigenetic regulation and disease pathogenesis.

Properties

IUPAC Name

2-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-13-10-18(29)27-19(22-13)23-20(24-27)26-8-6-25(7-9-26)17(28)11-14-12-21-16-5-3-2-4-15(14)16/h2-5,10,12,21H,6-9,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOQRJHLQQYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one , identified by its chemical structure C20H21N7O2, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a piperazine ring, and a triazolopyrimidine framework. Its molecular weight is approximately 421.43 g/mol, with notable properties such as:

  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 9
  • XLogP3-AA : 3.8, indicating moderate lipophilicity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, one study reported that certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity . The most active compounds in this series had IC90 values between 3.73 and 4.00 μM, suggesting their potential as therapeutic agents against tuberculosis.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative was evaluated for its cytotoxicity on human embryonic kidney (HEK-293) cells and exhibited low toxicity while maintaining significant antiproliferative effects on cancer cells .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression, such as Aurora kinases and PDGF receptors .
  • Interaction with DNA : Some derivatives may interact with DNA or RNA structures, disrupting replication or transcription processes essential for cancer cell survival.

Study 1: Antitubercular Activity Evaluation

A study focused on synthesizing and evaluating the antitubercular activity of derivatives based on the compound structure revealed promising results. The most effective compound demonstrated an IC90 value of 40.32 μM against Mycobacterium tuberculosis H37Ra, suggesting further investigation into its mechanism and potential clinical applications .

Study 2: Cytotoxicity Assessment

In another investigation assessing the cytotoxicity of related compounds on HEK-293 cells, results indicated that these compounds were non-toxic at therapeutic concentrations while exhibiting significant activity against various cancer cell lines. This highlights the importance of structural modifications in enhancing selectivity and potency against target cells without affecting normal human cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/IC90 ValuesReference
AntitubercularMycobacterium tuberculosis H37RaIC50: 1.35 - 2.18 μM
IC90: 3.73 - 4.00 μM
CytotoxicityHEK-293 (human embryonic kidney)Non-toxic
AnticancerVarious cancer cell linesSignificant inhibition observed

Chemical Reactions Analysis

Core Functionalization of the Triazolo-Pyrimidine System

The triazolo[1,5-a]pyrimidine scaffold is reactive at positions C-5 and C-7. Key transformations include:

  • Electrophilic Substitution : The electron-rich pyrimidine ring undergoes halogenation (e.g., bromination) at C-5 under mild conditions (e.g., NBS in DMF) .
  • Nucleophilic Addition : Reactivity with amines or hydrazines at the C-7 carbonyl group forms hydrazone derivatives, which are precursors for further cyclization .

Example Reaction Pathway :
Reaction with hydrazine hydrate yields hydrazide intermediates, which cyclize with aldehydes to form fused pyridazine systems .

Piperazine Substitution and Acylation

The piperazine moiety undergoes alkylation or acylation at the secondary amine:

  • Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives. For example, treatment with indole-3-acetyl chloride introduces the indole-acetyl group .
  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility for pharmacological studies .

Table 1 : Piperazine-Derived Modifications

Reaction TypeReagentProductYield (%)Conditions
AcylationIndole-3-acetyl chlorideN-acetylpiperazine-triazolo-pyrimidine78DCM, RT, 12 h
AlkylationMethyl iodideN-methylpiperazine-triazolo-pyrimidine65K₂CO₃, DMF, 60°C

Indole-Acetyl Group Reactivity

The indole-3-yl acetyl group participates in:

  • Electrophilic Aromatic Substitution : Bromination or nitration occurs at the indole C-5 position under acidic conditions .
  • Oxidation : The acetyl side chain is oxidized to a ketone using KMnO₄/H₂SO₄, forming a diketone derivative .

Key Reaction :
Oxidation of the indole-acetyl group generates a reactive ketone intermediate, enabling conjugation with thiols or amines .

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing fused heterocycles:

  • Cyclocondensation : Reacts with aldehydes and active methylene compounds (e.g., malononitrile) to form pyrido-triazolo-pyrimidines .
  • Enaminone Formation : Interaction with DMF-DMA (dimethylformamide dimethyl acetal) produces enaminones, which react with aminoazoles to yield azolo-pyrimidines .

Table 2 : MCR-Derived Products

ComponentsProduct ClassCatalystYield (%)Reference
Aldehyde + MalononitrilePyrido-triazolo-pyrimidineFe(III)-clay82
DMF-DMA + 3-Amino-1,2,4-triazoleTriazolo[1,5-a]pyrimidinePyridine75

Metal Coordination Chemistry

The triazolo-pyrimidine nitrogen atoms act as ligands for transition metals:

  • Mn(II) Complexation : Forms octahedral complexes with Mn(CH₃COO)₂, confirmed by X-ray crystallography .
  • Cu(II) Chelation : Binds Cu²⁺ ions via N7 and N1 atoms, studied for catalytic applications .

Degradation Pathways

  • Hydrolysis : The lactam ring (C7=O) undergoes hydrolysis under acidic/basic conditions, yielding open-chain carboxylic acid derivatives .
  • Photodegradation : UV exposure induces cleavage of the triazole ring, forming nitrile byproducts .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities References
Target Compound 5-methyl, 4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl Not provided Not provided Structural features suggest CNS or receptor-targeted activity due to indole and piperazine moieties. -
2-Amino-6-(3-chlorobenzyl)-5-heptyl derivative (Compound 33) 5-heptyl, 6-(3-chlorobenzyl) C19H23ClN6O 386.88 Synthesized using BMIM-PF6 ionic liquid; potential pharmacological applications.
S1-TP () 5-(chloromethyl), 2-(4-methoxyphenyl) C13H12ClN5O2 313.72 Electrochemically active; studied for redox properties on carbon graphite electrodes.
S2-TP () 5-(piperidinomethyl), 2-(4-methoxyphenyl) C18H21N5O2 363.40 Enhanced solubility due to piperidine; electrochemical drug candidate.
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl derivative Thiadiazole-sulfanyl, phenyl C15H12N6OS2 356.40 Structural complexity with sulfur-containing groups; potential antimicrobial activity.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxy derivatives 5,7-dimethyl, oxyacetylhydrazone Not provided Not provided Herbicidal and fungicidal activity; chiral centers improve bioactivity.

Pharmacological and Functional Insights

  • Electrochemical Properties: highlights triazolopyrimidinones as redox-active candidates, with S1-TP showing reversible oxidation peaks at +0.85 V (vs.
  • Biological Activities: derivatives with methyl and oxyacetylhydrazone substituents exhibited herbicidal activity (e.g., 80% inhibition of Echinochloa crus-galli at 100 μg/mL) and fungicidal effects against Fusarium graminearum . Compound 33 () and thiadiazole derivatives () may exhibit antimicrobial properties due to halogenated or sulfur-containing groups, though specific data are lacking .
  • Structural Determinants of Activity: Piperazine/piperidine groups: Improve solubility and membrane permeability. Indole moieties: May enhance CNS penetration or serotonin receptor affinity.

Q & A

Q. What are the optimized synthetic routes for 2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis involves coupling the indole-acetyl-piperazine moiety with the triazolopyrimidinone core. Key steps include:
  • Indole activation : Use acetic anhydride or chloroacetyl chloride for indole acylation .
  • Piperazine coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF) .
  • Triazolopyrimidinone formation : Cyclization via microwave-assisted heating (120–150°C, 2–4 hrs) to improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
  • Yield optimization : Catalyst selection (e.g., Pd(OAc)₂ for coupling) and inert atmosphere (N₂/Ar) reduce side reactions. Typical yields range 45–65% .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm regiochemistry (e.g., triazolo[1,5-a]pyrimidinone vs. other isomers). Data collection at 100 K reduces thermal motion artifacts .
  • NMR spectroscopy :
  • ¹H NMR : Indole NH (~12 ppm), piperazine protons (δ 2.5–3.5 ppm), and triazole C-H (δ 8.0–8.5 ppm) .
  • ¹³C NMR : Carbonyl signals (170–180 ppm) validate acetyl and pyrimidinone groups .
  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid mobile phase) with ESI+ MS to assess purity (>95%) and detect impurities (e.g., unreacted indole derivatives) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial screening :
  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Anticancer activity :
  • MTT assay : Use 48–72 hr exposure in cancer cell lines (e.g., MCF-7, A549). IC₅₀ values <10 µM warrant further study .
  • Enzyme inhibition :
  • Kinase assays : Fluorescence-based ATP competition assays (e.g., EGFR kinase) with positive controls (gefitinib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance potency?

  • Methodological Answer :
  • Piperazine modifications : Replace with diazepane or morpholine to alter steric bulk and solubility .
  • Indole substitutions : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to improve π-stacking with target proteins .
  • Triazolopyrimidinone core : Fluorination at C7 increases metabolic stability .
  • Data-driven design : Use molecular docking (AutoDock Vina) to prioritize modifications. Validate with SPR binding assays (KD <100 nM) .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic interference : Test stability in liver microsomes (human/rat) to identify rapid degradation (t₁/₂ <30 min) .
  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .

Q. How can computational modeling predict pharmacokinetic properties and guide formulation?

  • Methodological Answer :
  • ADMET prediction : Use ACD/Labs Percepta to estimate logP (optimal 2–3), solubility (<50 µg/mL suggests prodrug strategy), and CYP450 inhibition .
  • Formulation optimization :
  • Solid dispersions : Use PVP or HPMC to enhance oral bioavailability .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve tumor targeting .

Q. What analytical methods validate compound stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies :
ConditionParametersAnalysis Method
Acidic (0.1M HCl)37°C, 24 hrHPLC-PDA
Oxidative (3% H₂O₂)25°C, 6 hrLC-MS/MS
  • Long-term stability : Store at -80°C in amber vials; monitor degradation via NMR every 6 months .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between similar analogs?

  • Methodological Answer :
  • Membrane permeability : LogD differences (>1 unit) alter bacterial uptake. Measure using PAMPA .
  • Efflux pump susceptibility : Test in P. aeruginosa with/without efflux inhibitors (e.g., PAβN) .
  • Resistance mutations : Sequence resistant strains to identify target mutations (e.g., gyrase GyrA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.